N-(4-acetylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
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Description
N-(4-acetylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H17N5O3 and its molecular weight is 387.399. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of pyrazolo[3,4-d]pyrimidine derivatives have been a subject of interest due to their potent biological activities. El-Morsy et al. (2017) synthesized a new series of pyrazolo[3,4-d]pyrimidine derivatives, evaluating their antitumor activity against the human breast adenocarcinoma cell line MCF7, demonstrating the potential of these compounds in cancer research. This work highlights the structural diversity and potential bioactivity of such compounds, providing a foundation for further studies into their applications (El-Morsy, El-Sayed, & Abulkhair, 2017).
Biological Evaluation
The evaluation of pyrazolo[3,4-d]pyrimidine derivatives for biological activity has revealed their potential in various therapeutic areas. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, evaluating their cytotoxic and anti-5-lipoxygenase activities. This study suggests the utility of these compounds as anticancer and anti-inflammatory agents, marking a significant step towards the development of new therapeutic agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Potential as PET Radiotracers
The development of novel pyrazolo[1,5-a]pyrimidines as ligands for the translocator protein 18 kDa (TSPO) underlines the importance of these compounds in neuroinflammatory research. Damont et al. (2015) synthesized and evaluated a series of novel pyrazolo[1,5-a]pyrimidines for their ability to bind TSPO, an early biomarker of neuroinflammatory processes. This work, involving the synthesis, in vitro biological evaluation, and in vivo neuroinflammation PET imaging, underscores the potential of pyrazolo[3,4-d]pyrimidine derivatives in diagnosing and studying neuroinflammation (Damont, Médran-Navarrete, Cacheux, Kuhnast, Pottier, Bernards, Marguet, Puech, Boisgard, & Dollé, 2015).
Antimicrobial Activity
The search for new antimicrobial agents has led to the exploration of pyrazolo[3,4-d]pyrimidine derivatives. Bondock et al. (2008) synthesized new heterocycles incorporating the antipyrine moiety, evaluating their antimicrobial activities. This study demonstrates the potential of these compounds in developing new antimicrobial agents, showcasing their importance in addressing microbial resistance (Bondock, Rabie, Etman, & Fadda, 2008).
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c1-14(27)15-7-9-16(10-8-15)24-19(28)12-25-13-22-20-18(21(25)29)11-23-26(20)17-5-3-2-4-6-17/h2-11,13H,12H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQYVOASTPQNGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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